molecular formula C17H19N3O5S B12770333 Cefadroxil ethyl homolog CAS No. 2243976-70-5

Cefadroxil ethyl homolog

Cat. No.: B12770333
CAS No.: 2243976-70-5
M. Wt: 377.4 g/mol
InChI Key: VPGPNEAHLAGGHS-XHBSWPGZSA-N
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Description

Cefadroxil ethyl homolog is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is characterized by its molecular formula C17H19N3O5S and a molecular weight of 377.4 g/mol . It is known for its broad-spectrum antibacterial activity, primarily targeting Gram-positive and some Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefadroxil ethyl homolog typically involves the modification of the cefadroxil molecule. The process begins with the preparation of the core cephalosporin structure, followed by the introduction of the ethyl group. Key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cefadroxil ethyl homolog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cefadroxil ethyl homolog has diverse applications in scientific research:

Mechanism of Action

Cefadroxil ethyl homolog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefadroxil ethyl homolog is unique due to the presence of the ethyl group, which may confer different pharmacokinetic properties, such as improved absorption or altered metabolism. This modification can potentially enhance its antibacterial activity or reduce resistance development compared to its parent compound .

Properties

CAS No.

2243976-70-5

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1

InChI Key

VPGPNEAHLAGGHS-XHBSWPGZSA-N

Isomeric SMILES

CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Canonical SMILES

CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

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